![molecular formula C21H13ClFN5O2 B6552960 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-28-6](/img/structure/B6552960.png)
5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
The compound is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives possess a wide range of pharmacological activities and are present in various pharmacological agents .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family, and a huge variety of synthesis methods and synthetic analogues have been reported over the years . A series of 2,5-disubstitued-1,3,4-oxadiazole derivatives bearing a pyrazole moiety were synthesized .Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . The geometry of the target molecule was optimized using the M06-2x/cc-pVTZ method .Chemical Reactions Analysis
The substitution reaction took place on sulfur instead of the nitrogen atom due to the stronger nucleophilic activity of the sulfur atom . All reactions were monitored by thin layer chromatography .Scientific Research Applications
Antiviral Applications
Indole derivatives, including AKOS021726109, have demonstrated antiviral potential. For instance:
- Compound 1 (methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate) exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .
- Compounds 2, 3, 4, and 5 (4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides) showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
properties
IUPAC Name |
5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2/c22-15-3-1-2-14(10-15)20-24-19(30-26-20)12-27-8-9-28-18(21(27)29)11-17(25-28)13-4-6-16(23)7-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJBAOSBUNUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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